Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate” is a chemical compound with the linear formula C16H15ClN2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H15ClN2O3 . The molecular weight is 318.763 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often utilize a radical approach . For instance, the protodeboronation of pinacol boronic esters paired with a Matteson–CH2–homologation allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis of Novel Compounds
- The compound and its derivatives have been synthesized as part of research into novel substances with enhanced pharmacological properties. For example, compounds with the quinoline moiety have been prepared to exhibit significant analgesic activity, surpassing that of standard drugs like noramidopyrine (Kidwai & Negi, 1997). Such studies are crucial for developing new pain management therapies.
Antimicrobial and Antifungal Activities
- Research into the antimicrobial and antifungal activities of quinoline derivatives has shown promising results. Specific derivatives synthesized from chloroquinoline-3-carbaldehyde demonstrated significant activity against various bacterial and fungal strains, highlighting their potential as new antimicrobial agents (Tabassum et al., 2014).
Antioxidant Properties
- The antioxidant activity of novel chloroquinoline derivatives has been evaluated, with some compounds exhibiting high glucose level reduction capabilities. This suggests their utility in antioxidant applications and potential for development as anti-diabetic agents due to their ability to manage oxidative stress-related conditions (Murugavel et al., 2017).
Pharmacological Evaluation
- The pharmacological evaluation of quinolinyl acrylate derivatives, particularly for anticancer properties, has been conducted. Some derivatives have shown potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents. Such studies are foundational in the search for new cancer treatments (Riadi et al., 2021).
Optoelectronic and Charge Transport Properties
- Investigations into the optoelectronic and nonlinear optical properties of hydroquinoline derivatives have been carried out using DFT approaches. This research is pertinent to the development of materials for electronic and photonic applications, demonstrating the versatility of quinoline derivatives in various technological fields (Irfan et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[6-[(3-chloro-2-methylphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-16-20(27)9-6-10-21(16)30-26(32)28-18-11-12-22-19(13-18)24(34-15-25(31)33-2)14-23(29-22)17-7-4-3-5-8-17/h3-14H,15H2,1-2H3,(H2,28,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBGOBWACCQTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.